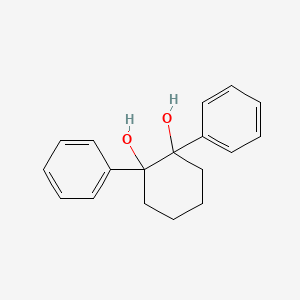

1,2-Cyclohexanediol, 1,2-diphenyl-

Description

Significance of Vicinal Diols in Stereoselective Synthesis and Catalysis

Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms. wikipedia.org Their importance in organic synthesis stems from their ability to serve as versatile chiral building blocks and ligands in a wide array of chemical transformations. researchgate.netalfachemic.comacs.org Chiral vicinal diols, in particular, are instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. alfachemic.comnih.gov This is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

The hydroxyl groups of vicinal diols can coordinate to metal centers, forming chiral complexes that act as catalysts for a variety of reactions, including hydrogenations, oxidations, and aldol (B89426) condensations. alfachemic.com These chiral catalysts create a specific three-dimensional environment that favors the formation of one stereoisomer over the other, leading to high levels of enantioselectivity. nih.govorganic-chemistry.org Furthermore, vicinal diols can be transformed into other valuable functional groups, such as epoxides and aldehydes, making them key intermediates in the synthesis of complex natural products. researchgate.net

The Role of Cyclic Diol Architectures in Mediating Stereochemical Control

The rigid conformation of cyclic diols, such as those based on a cyclohexane (B81311) framework, plays a critical role in their ability to direct the stereochemical outcome of a reaction. nih.gov Unlike their acyclic counterparts, the hydroxyl groups of cyclic diols are held in a fixed spatial arrangement, which can be either cis or trans. This pre-organization minimizes conformational flexibility and allows for more precise control over the approach of reactants to the catalytic center or the chiral template. chemtube3d.com

The defined stereochemistry of the diol is transferred to the product of the reaction, a process known as stereochemical control. rsc.org For instance, in a catalytic reaction, the cyclic diol ligand can create a well-defined chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and leading to a highly stereoselective transformation. acs.org The predictable nature of these interactions makes cyclic diols highly valuable in the design of stereoselective synthetic routes. nih.gov

Positioning of 1,2-Cyclohexanediol (B165007), 1,2-diphenyl- within the Realm of Substituted Chiral Diols

Within the diverse family of chiral diols, 1,2-Cyclohexanediol, 1,2-diphenyl- stands out due to its unique combination of a rigid cyclic core and bulky phenyl substituents. The cyclohexane ring provides a robust and predictable scaffold, while the two phenyl groups introduce significant steric hindrance. This steric bulk is crucial for creating a highly selective chiral environment.

The preparation of both cis- and trans-isomers of 1,2-diphenyl-1,2-cyclohexanediol has been reported, allowing for the systematic investigation of their properties and applications. acs.org The presence of the phenyl groups not only enhances the steric influence of the diol but also allows for potential electronic tuning of its catalytic activity through modification of the aromatic rings. These features position 1,2-Cyclohexanediol, 1,2-diphenyl- as a highly specialized and powerful tool for chemists engaged in the challenging field of asymmetric synthesis and catalysis.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| trans-1,2-Cyclohexanediol (B13532) | 1460-57-7 | C6H12O2 | 116.16 | 101-104 chemicalbook.com |

| cis-1,2-Cyclohexanediol (B155557) | 1529-57-3 | C6H12O2 | 116.16 | 98-101 |

| 1,2-Cyclohexanedione (B122817) | 765-87-7 | C6H8O2 | 112.13 | 38-41 |

| trans-1-Phenyl-1,2-cyclohexanediol | 27167-34-6 | C12H16O2 | 192.25 | Not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65926-98-9 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

1,2-diphenylcyclohexane-1,2-diol |

InChI |

InChI=1S/C18H20O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(17,20)16-11-5-2-6-12-16/h1-6,9-12,19-20H,7-8,13-14H2 |

InChI Key |

ARWGFDQJEZLQLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Methodologies for the Stereoselective Synthesis of 1,2 Cyclohexanediol, 1,2 Diphenyl Isomers

Preparative Routes to cis-1,2-Diphenyl-1,2-cyclohexanediol

The synthesis of the cis isomer is most reliably achieved through methods that enforce a syn-addition of the two hydroxyl groups across a double bond.

The dihydroxylation of alkenes using osmium tetroxide (OsO₄) is a classic and highly reliable method for the preparation of cis-1,2-diols. The reaction proceeds through a concerted mechanism involving a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. orgsyn.orgdu.ac.in This intermediate is then cleaved under reductive or oxidative conditions to release the diol. Because both C-O bonds are formed on the same face of the alkene, the stereochemistry of the addition is exclusively syn, leading to the cis product. orgsyn.org

A well-documented procedure is the asymmetric dihydroxylation of 1-phenylcyclohexene, a close analog to 1,2-diphenylcyclohexene. In a published example, 1-phenylcyclohexene is treated with a catalytic amount of potassium osmate dihydrate in the presence of a stoichiometric co-oxidant, potassium ferricyanide, and a chiral ligand such as (DHQD)₂PHAL. This process, known as the Sharpless asymmetric dihydroxylation, not only yields the cis-diol but can also induce high enantioselectivity. The reaction is typically performed in a solvent system like tert-butyl alcohol and water. Following the reaction, the osmate ester is hydrolyzed to yield the diol. A specific preparation of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol from 1-phenylcyclohexene reported a near-quantitative crude yield of 99%.

An alternative approach to forming cyclic diols is through the intramolecular reductive coupling of a diketone precursor. For the synthesis of cis-1,2-diphenyl-1,2-cyclohexanediol, the corresponding precursor would be 1,6-diphenylhexane-1,6-dione. This type of transformation is known as a pinacol (B44631) coupling reaction, which involves the reductive homocoupling of two carbonyl groups to generate a 1,2-diol. nih.govresearchgate.net

The reaction is typically promoted by a one-electron reducing agent, such as magnesium, samarium(II) iodide, or low-valent titanium. researchgate.net The mechanism involves the formation of ketyl radical anions from each carbonyl group. These radicals then couple to form a carbon-carbon bond, creating an intermediate dialkoxide which, upon acidic workup, gives the final diol. researchgate.net When applied intramolecularly to a 1,6-diketone, the reaction yields a six-membered cyclic diol. The stereochemical outcome, favoring the cis or trans isomer, can be influenced by the specific reagents and conditions used, though the formation of a cyclic intermediate often favors the less-strained cis product. While this is a standard method for forming five- and six-membered rings, specific yield and stereoselectivity data for the cyclization of 1,6-diphenylhexane-1,6-dione are not widely detailed in foundational literature.

Synthetic Pathways to trans-1,2-Diphenyl-1,2-cyclohexanediol

The synthesis of the trans isomer requires methods that result in anti-addition of the functional groups or that proceed through intermediates where steric factors guide the incoming groups to opposite faces of the ring.

A powerful method for constructing the trans-1,2-diphenyl-1,2-cyclohexanediol framework is the sequential addition of phenyl groups to a cyclohexanedione precursor. The reaction of 1,2-cyclohexanedione (B122817) with a phenylmetal reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, is a direct route. acs.orgmiracosta.edu

This reaction proceeds via a double nucleophilic addition. The first equivalent of the phenylmetal reagent adds to one of the carbonyl groups, forming a 2-hydroxy-2-phenylcyclohexanone intermediate after initial workup. The second equivalent then adds to the remaining carbonyl group. Due to steric hindrance from the bulky phenyl and hydroxyl groups already present, the second phenyl group will preferentially attack from the face opposite to the existing substituents, leading to the trans configuration of the final diol. Grignard reagents are well-known to react with ketones to form tertiary alcohols. libretexts.org The reaction with an α-diketone like 1,2-cyclohexanedione provides a direct, albeit potentially low-yielding, route to the symmetrically disubstituted trans-diol. acs.org

Optimization of Reaction Conditions and Yields in Diol Synthesis

The efficiency and stereoselectivity of diol synthesis are highly dependent on reaction parameters. For the osmium tetroxide-mediated dihydroxylation, the "Upjohn" conditions allow for the use of a catalytic amount of the expensive and toxic OsO₄ by employing a stoichiometric amount of a co-oxidant like N-Methylmorpholine N-oxide (NMO) to regenerate the catalyst. du.ac.in This significantly improves the practicality and cost-effectiveness of the synthesis. Further optimization, as seen in the Sharpless method, involves the addition of a chiral ligand to induce enantioselectivity and improve reaction rates, leading to high chemical yields.

Below is a table summarizing the optimized conditions for a related asymmetric dihydroxylation, which highlights the key parameters for achieving high yield and selectivity.

| Parameter | Condition | Purpose |

| Alkene | 1-Phenylcyclohexene | Substrate for dihydroxylation |

| Osmium Source | Potassium Osmate Dihydrate (0.05 mol %) | Catalyst for syn-dihydroxylation |

| Co-oxidant | Potassium Ferricyanide (3 equiv) | Stoichiometric oxidant to regenerate Os(VIII) |

| Base | Potassium Carbonate (3 equiv) | Maintains optimal pH for catalytic cycle |

| Chiral Ligand | (DHQD)₂PHAL (0.25 mol %) | Induces enantioselectivity and accelerates reaction |

| Solvent | tert-Butyl Alcohol / Water | Biphasic solvent system for reagents |

| Temperature | Room Temperature | Mild conditions that favor high selectivity |

| Reaction Time | ~48 hours | Allows for complete conversion |

| Yield | 99% (crude) | Demonstrates high efficiency of the optimized process |

For Grignard reactions, optimization involves ensuring strictly anhydrous (dry) conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water. miracosta.edu The choice of solvent (typically diethyl ether or tetrahydrofuran) is also crucial as it stabilizes the Grignard reagent. chem-station.com Controlling the temperature during addition can minimize side reactions and improve the yield of the desired tertiary alcohol.

Green Chemistry Considerations in Related Cyclohexanediol Synthesis (Contextual)

While the classic syntheses of substituted cyclohexanediols are effective, they often rely on toxic reagents (OsO₄), stoichiometric and often heavy-metal-based reagents, and volatile organic solvents. Modern synthetic chemistry places increasing emphasis on "green" alternatives that are safer, more sustainable, and more atom-economical.

In the context of cyclohexanediol synthesis, several green strategies have been explored. One approach is the development of less hazardous catalytic systems for dihydroxylation. For instance, replacing osmium tetroxide with catalysts based on tungsten or using hydrogen peroxide as a clean, atom-economical oxidant are active areas of research. researchgate.net The synthesis of trans-1,2-cyclohexanediol (B13532) has been shown to be faster and produce a purer product when conducted in a continuous flow microreactor compared to a traditional batch process. nih.gov This technology offers better temperature control for exothermic reactions and reduces the risks associated with handling hazardous intermediates.

Other green approaches focus on using renewable starting materials. For example, researchers have developed catalytic methods to produce 1,4-cyclohexanediol (B33098) from lignin, a component of woody biomass, using catalysts like Raney Nickel. While not directly applied to the 1,2-diphenyl- substituted target, these innovations highlight a broader trend towards developing more environmentally benign pathways for producing valuable chemical intermediates like cyclohexanediols.

Advanced Stereochemical and Conformational Studies of 1,2 Cyclohexanediol, 1,2 Diphenyl

Analysis of Diastereoisomeric Forms: cis- and trans-Configurations

1,2-Cyclohexanediol (B165007), 1,2-diphenyl- exists as two primary diastereoisomers: cis and trans. These isomers are distinct chemical compounds that are not interconvertible through bond rotation. libretexts.org The relative orientation of the phenyl and hydroxyl groups on the cyclohexane (B81311) ring defines their configuration and significantly influences their three-dimensional structure and stability.

cis-1,2-Diphenyl-1,2-cyclohexanediol : In the cis-isomer, both phenyl groups (and consequently both hydroxyl groups) are on the same side of the cyclohexane ring. In the most stable chair conformation, this arrangement necessitates that one substituent group is in an axial position while the other is in an equatorial position. libretexts.org For instance, one phenyl group would be axial and the other equatorial. A ring flip would interchange these positions, but the axial/equatorial relationship between the two groups would be maintained.

trans-1,2-Diphenyl-1,2-cyclohexanediol : In the trans-isomer, the phenyl groups are on opposite sides of the ring. This configuration allows for two possible chair conformations: one where both phenyl groups are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial). libretexts.org Due to severe steric hindrance between an axial substituent and the other axial hydrogens on the ring (known as 1,3-diaxial interactions), the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.org The energetic penalty for placing a bulky phenyl group in the axial position makes the diequatorial conformation the overwhelmingly predominant form for the trans-isomer.

The stability difference between the diastereomers is substantial. The trans-isomer, which can adopt a low-energy diequatorial conformation for its bulky phenyl groups, is generally more stable than the cis-isomer, which is forced to have one of its large phenyl groups in a sterically demanding axial position.

Table 1: Conformational Features of 1,2-Diphenyl-1,2-cyclohexanediol Diastereomers

| Diastereomer | Substituent Orientation | Predominant Chair Conformation | Relative Stability |

|---|---|---|---|

| cis | Phenyl groups on the same side of the ring | One phenyl group axial, one equatorial (a,e) | Less Stable |

Enantiomeric Purity and Chiral Resolution Techniques (Applicable by analogy to other cyclohexanediols)

Both the cis and trans isomers of 1,2-diphenyl-1,2-cyclohexanediol are chiral and can exist as a pair of enantiomers. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is crucial for applications where stereochemical purity is required. While specific resolution data for 1,2-diphenyl-1,2-cyclohexanediol is not extensively detailed, the techniques used for analogous compounds like trans-1,2-cyclohexanediol (B13532) are directly applicable.

One of the most effective methods for resolving racemic diols is through the formation of diastereomeric complexes with a chiral resolving agent. researchgate.net Tartaric acid is a commonly used, inexpensive chiral agent for this purpose. researchgate.net The process generally involves the following steps:

Diastereomer Formation : The racemic diol is reacted with a single enantiomer of a chiral resolving agent, such as (2R,3R)-(+)-tartaric acid. This reaction forms two diastereomeric complexes, each consisting of the resolving agent and one of the enantiomers of the diol. acs.org These diastereomeric complexes have different physical properties, such as solubility.

Separation : The diastereomers can be separated based on their differing physical properties. Fractional crystallization is a common technique, where the less soluble diastereomeric complex crystallizes out of the solution first.

Liberation of Enantiomer : After separation, the pure diastereomer is treated to break the complex, liberating the optically pure enantiomer of the diol and recovering the resolving agent.

For example, in the resolution of racemic trans-1,2-cyclohexanediol, (2R,3R)-(+)-tartaric acid has been shown to form a stable diastereomeric cocrystal with the (1R,2R)-(-)-cyclohexanediol enantiomer. researchgate.netresearchgate.net This selectivity allows for its separation from the (1S,2S)-(+)-enantiomer. By repeating the process, it is possible to obtain both enantiomers with very high enantiomeric excess (ee > 99%). acs.org Kinetic resolution, involving stereoselective acylation catalyzed by chiral peptides, has also been explored for 1,2-cyclohexanediols, providing another route to enantiomeric purity. nih.gov

Conformational Preferences and Chair-Chair Interconversions

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation, which minimizes both angle strain and torsional strain. wikipedia.org This chair conformation can undergo a "ring flip" to an alternative chair conformation, during which all axial bonds become equatorial and all equatorial bonds become axial. masterorganicchemistry.com For a substituted cyclohexane, the two chair conformers are often not equal in energy. libretexts.org

In 1,2-diphenyl-1,2-cyclohexanediol, the conformational equilibrium is heavily influenced by the steric demands of the phenyl and hydroxyl groups. Substituents generally prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org

For the trans -isomer, the ring flip interconverts a diequatorial (e,e) conformer and a diaxial (a,a) conformer. The diaxial conformer suffers from significant steric strain from the two large axial phenyl groups. Consequently, the equilibrium lies almost entirely on the side of the diequatorial conformer. libretexts.org

For the cis -isomer, any chair conformation must have one axial and one equatorial substituent (a,e). The ring flip converts one (a,e) conformer into another equivalent (e,a) conformer. These two conformers are degenerate (equal in energy) and are present in equal amounts at equilibrium. libretexts.org

The energy barrier for the chair-chair interconversion is typically around 10 kcal/mol, allowing for rapid interconversion at room temperature. masterorganicchemistry.com However, the large energetic difference between the (e,e) and (a,a) conformers of the trans-isomer means that it exists almost exclusively in the diequatorial form.

Impact of Aromatic Substituents on Molecular Conformation and Stability

The conformational preferences in substituted cyclohexanes can be quantified using A-values, which represent the Gibbs free energy difference (ΔG°) between a conformer with a substituent in the axial position and one with it in the equatorial position. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position and reflects greater steric bulk. masterorganicchemistry.com

The phenyl group is considered a sterically demanding substituent. echemi.com Its A-value is significantly larger than that of smaller groups like methyl or hydroxyl, and it is one of the larger A-values among common substituents, surpassed notably by the tert-butyl group. stackexchange.com

Table 2: Selected Cyclohexane A-Values

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH (Hydroxyl) | 0.87 |

| -CH₃ (Methyl) | 1.70 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C₆H₅ (Phenyl) | ~3.0 |

| -C(CH₃)₃ (tert-Butyl) | >4.0 |

Source: masterorganicchemistry.comechemi.comstackexchange.com

Spectroscopic Probes of Intramolecular Hydrogen Bonding and Molecular Association

The 1,2-diol arrangement in 1,2-diphenyl-1,2-cyclohexanediol allows for the formation of an intramolecular hydrogen bond between the two adjacent hydroxyl groups. This non-covalent interaction can significantly influence the molecule's conformation and can be detected using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Infrared (IR) Spectroscopy: In a dilute solution of a non-polar solvent, where intermolecular hydrogen bonding is minimized, the O-H stretching frequency in an alcohol typically appears as a sharp band around 3600-3650 cm⁻¹. When an intramolecular hydrogen bond is present, the O-H bond is weakened, causing the stretching vibration to absorb at a lower frequency (a red shift) and the band to become broader. nih.gov For 1,2-diols, the observation of a broad band in the 3400-3550 cm⁻¹ region, in addition to or in place of the "free" OH band, is strong evidence for intramolecular hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton (¹H NMR) is another sensitive probe for hydrogen bonding. Protons involved in hydrogen bonds are deshielded, causing their signals to appear further downfield (at a higher ppm value) compared to non-hydrogen-bonded hydroxyl protons. nih.govmdpi.com Methanol titration studies in non-polar solvents can be used to measure OH/OD isotope shifts, which are diagnostic for the presence and persistence of intramolecular hydrogen bonds. digitellinc.comclaremont.edu The stability of the intramolecular bond can be assessed by its resistance to being broken in favor of forming intermolecular hydrogen bonds with a protic solvent like methanol.

Role and Potential of 1,2 Cyclohexanediol, 1,2 Diphenyl in Asymmetric Catalysis and Chiral Ligand Design

Conceptual Framework for Diols as Chiral Auxiliaries and Ligands

Diols, particularly those with C2 symmetry, are widely employed as chiral auxiliaries and ligands in a vast array of asymmetric reactions. nih.govnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which it can be removed. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal center to create a chiral environment that influences the stereoselectivity of a catalyzed reaction. nih.gov

The utility of diols in these roles stems from several key features:

Formation of Chiral Environments: The hydroxyl groups of diols can coordinate to Lewis acidic reagents or metal centers, creating a well-defined, chiral three-dimensional space around the reactive site. nih.gov This chiral pocket dictates the facial selectivity of the approaching substrate or reagent, leading to the preferential formation of one enantiomer.

Hydrogen Bonding Interactions: The hydroxyl groups can act as hydrogen bond donors, activating electrophiles and organizing the transition state assembly through non-covalent interactions. nih.govresearchgate.net This is a key principle in many organocatalytic reactions employing diol-based catalysts. nih.gov

Structural Rigidity and Tunability: The cyclic backbone of cyclohexanediols imparts a degree of conformational rigidity, which is often crucial for effective stereochemical communication. Furthermore, the structure of diols can be systematically modified to fine-tune their steric and electronic properties, allowing for the optimization of a catalyst for a specific transformation. arizona.edu

For instance, derivatives of tartaric acid, such as TADDOLs, have been extensively used to create chiral environments in reactions like nucleophilic additions to aldehydes. rsc.org Similarly, axially chiral diols like BINOL are highly effective ligands in a wide range of metal-catalyzed processes. nih.govresearchgate.net The fundamental principles governing the action of these well-established diols provide a strong conceptual basis for predicting the potential of 1,2-Cyclohexanediol (B165007), 1,2-diphenyl- as a chiral controller.

Design Principles for Incorporating Diphenyl Moieties into Chiral Ligand Frameworks

The incorporation of bulky substituents is a common and effective strategy in the design of chiral ligands. nih.gov The two phenyl groups in 1,2-Cyclohexanediol, 1,2-diphenyl- are expected to play a significant role in defining the steric environment of a catalyst derived from it.

Key design principles related to the inclusion of diphenyl moieties include:

Creation of a Chiral Pocket: The bulky phenyl groups can create a deep chiral pocket or cleft around the catalytic center. This steric hindrance can effectively block one of the enantiotopic faces of a prochiral substrate, leading to high enantioselectivity. scielo.br

Conformational Control: The steric interactions between the phenyl groups and other parts of the ligand or the substrate-catalyst complex can restrict conformational freedom. This pre-organization of the transition state can lower the activation energy for the desired stereochemical pathway and enhance selectivity.

Electronic Effects: While primarily steric in nature, the phenyl groups can also exert electronic effects. The aromatic rings can engage in π-stacking interactions or other non-covalent interactions, which can contribute to the stability and geometry of the transition state.

The modularity in the design of many successful chiral ligands allows for the systematic variation of substituents to optimize catalyst performance. nih.gov For example, in phosphoramidite ligands, the biphenyl or binaphthyl backbone provides the axial chirality, while the substituents on the phosphorus atom can be tuned to modulate steric and electronic properties. The diphenyl groups in a ligand derived from 1,2-Cyclohexanediol, 1,2-diphenyl- would serve a similar purpose to the bulky groups in other "privileged" ligand families, creating a well-defined and sterically demanding chiral environment. utexas.edu

Theoretical Considerations for Chiral Induction and Stereocontrol in Diol-Catalyzed Reactions

The stereochemical outcome of a diol-catalyzed asymmetric reaction is determined by the subtle energetic differences between the diastereomeric transition states leading to the two possible enantiomeric products. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), have provided valuable insights into the mechanisms of chiral induction by diol-based catalysts. nih.gov

Several key theoretical concepts are relevant to understanding the potential of 1,2-Cyclohexanediol, 1,2-diphenyl- in stereocontrol:

Transition State Geometry: The chair-like conformation of the cyclohexane (B81311) ring in 1,2-Cyclohexanediol, 1,2-diphenyl- would lead to a well-defined spatial arrangement of the phenyl groups and the hydroxyl moieties. In a catalytic complex, this would translate to a specific and predictable geometry of the chiral pocket. Theoretical models often predict that the most stable transition state is one that minimizes steric repulsion between the substrate, the catalyst, and the reagents. nih.gov

Non-Covalent Interactions: Hydrogen bonding between the diol's hydroxyl groups and the substrate is a critical factor in many diol-catalyzed reactions. nih.gov Computational models can quantify the strength and geometry of these interactions, revealing how they contribute to the stabilization of the preferred transition state. The orientation of the substrate is often controlled by a network of these non-covalent interactions.

Lewis Acid Activation: When the diol acts as a ligand for a Lewis acidic metal center, the coordination geometry and the electronic properties of the resulting complex are crucial. Theoretical calculations can help to understand how the diol modifies the Lewis acidity of the metal and how the chiral environment around the metal influences the binding and activation of the substrate.

By analogy with other diol catalysts, it is proposed that the enantioselectivity in reactions catalyzed by a complex derived from 1,2-Cyclohexanediol, 1,2-diphenyl- would arise from the preferential approach of the nucleophile to one of the two prochiral faces of the activated electrophile, guided by the steric and electronic influences of the diphenyl-substituted cyclohexane backbone. nih.gov

Prospective Applications in Enantioselective Organic Transformations

Given the established success of chiral diols in a multitude of asymmetric reactions, 1,2-Cyclohexanediol, 1,2-diphenyl- and its derivatives hold promise for a range of enantioselective organic transformations.

Table 1: Potential Applications of 1,2-Cyclohexanediol, 1,2-diphenyl- in Asymmetric Catalysis

| Reaction Type | Role of Diol Derivative | Mechanistic Principle | Expected Outcome |

| Asymmetric Allylic Alkylation (AAA) | Chiral ligand for transition metals (e.g., Palladium, Molybdenum) | The diol-metal complex creates a chiral environment that differentiates between the two enantiotopic termini of the π-allyl intermediate, controlling the site of nucleophilic attack. nih.govsigmaaldrich.com | Enantioenriched products with newly formed stereocenters. chinesechemsoc.orgacs.org |

| Asymmetric Phosphonate Synthesis | Chiral catalyst or ligand for hydrophosphonylation reactions | The diol can activate the carbonyl or imine substrate through hydrogen bonding or by forming a chiral Lewis acid complex, directing the facial addition of the phosphite nucleophile. unl.ptmdpi.com | Chiral α-hydroxyphosphonates or α-aminophosphonates, which are valuable synthetic intermediates and bioactive molecules. mdpi.comresearchgate.net |

| Asymmetric Diels-Alder Reaction | Chiral Lewis acid catalyst (when complexed with a Lewis acid) | The chiral Lewis acid complex coordinates to the dienophile, lowering its LUMO energy and shielding one of its prochiral faces from the approach of the diene. wiley-vch.de | Enantioenriched cyclohexene derivatives with control over up to four stereocenters. |

| Asymmetric Aldol (B89426) and Michael Additions | Chiral organocatalyst or ligand | The diol can act as a Brønsted acid or a hydrogen bond donor to activate the electrophile, while a basic site on the catalyst or a co-catalyst activates the nucleophile, all within a chiral environment. nih.govunl.pt | Enantioenriched β-hydroxy carbonyl compounds or 1,5-dicarbonyl compounds. |

In asymmetric allylic alkylation , a ligand derived from 1,2-Cyclohexanediol, 1,2-diphenyl- could be used to modify a palladium or molybdenum catalyst. nih.govacs.org The steric bulk of the diphenyl groups would likely play a crucial role in controlling the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl complex. nih.gov

For asymmetric phosphonate synthesis , the diol could be employed in the hydrophosphonylation of aldehydes or imines (the phospha-aldol or phospha-Mannich reaction). mdpi.com The diol could act as a chiral Brønsted acid or form a chiral complex with a Lewis acid to activate the electrophile, with the bulky phenyl groups directing the stereochemical course of the addition. unl.pt The resulting chiral phosphonates are of significant interest due to their biological activities and synthetic utility. unl.ptmdpi.com

The development of new chiral ligands and catalysts is a continuous endeavor in asymmetric synthesis. While the direct catalytic applications of 1,2-Cyclohexanediol, 1,2-diphenyl- remain to be fully explored, its structural characteristics, combined with the well-established principles of diol-based asymmetric catalysis, strongly suggest its potential as a valuable building block for the creation of novel and effective chiral controllers for a variety of enantioselective transformations. nih.gov

Based on a thorough review of available scientific literature, detailed experimental and computational studies specifically focused on 1,2-Cyclohexanediol, 1,2-diphenyl- are limited. The advanced characterization and in-depth computational analyses as specified in the requested outline have not been extensively published for this particular compound.

Therefore, it is not possible to provide a comprehensive article covering the application of advanced spectroscopic techniques, Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and the correlation between experimental and theoretical observables specifically for 1,2-Cyclohexanediol, 1,2-diphenyl-.

To fulfill the request with scientific accuracy, published research data is essential. Without such specific data for 1,2-Cyclohexanediol, 1,2-diphenyl-, generating content for the requested sections would lead to speculation and would not meet the required standards of a professional and authoritative article.

Future Directions and Emerging Research Avenues for 1,2 Cyclohexanediol, 1,2 Diphenyl

Development of More Efficient and Sustainable Synthetic Methodologies

The preparation of 1,2-diphenyl-1,2-cyclohexanediol and its parent compound, 1,2-cyclohexanediol (B165007), has been documented, but future research will prioritize the development of more efficient, selective, and environmentally benign synthetic routes. acs.orgorgsyn.org Current methods often rely on strong oxidants or multi-step procedures that may not align with the principles of green chemistry. orgsyn.orgoc-praktikum.de

Future synthetic strategies are expected to focus on:

Catalytic Dihydroxylation: Moving beyond stoichiometric reagents, research will likely explore catalytic systems for the dihydroxylation of a suitable precursor like 1,2-diphenylcyclohexene. This includes employing transition metal catalysts, such as those based on osmium or ruthenium, but with an emphasis on reducing catalyst loading and using co-oxidants that are safer and produce less waste than traditional options.

Solvent-Free and Alternative Energy Inputs: Inspired by green chemistry approaches for simpler diols, future syntheses could utilize solvent-free conditions or alternative energy sources like microwave irradiation. researchgate.netresearchgate.net For instance, the use of zeolites as catalysts in solvent-free systems has proven effective for the synthesis of 1,2-cyclohexanediol and could be adapted for its diphenyl derivative. researchgate.net

Bio-based Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials. Research could investigate pathways to synthesize the cyclohexanetetracarboxylate framework from sugar-derived acids like muconic acid and fumaric acid, which could then be further elaborated. rsc.org

Stereoselective Synthesis: Given the multiple stereoisomers of 1,2-diphenyl-1,2-cyclohexanediol, a major focus will be the development of highly diastereoselective and enantioselective synthetic methods to access single, pure isomers for specific applications, particularly in catalysis.

Deeper Mechanistic Understanding of Complex Diol Transformations

A thorough understanding of the reaction mechanisms involving 1,2-diphenyl-1,2-cyclohexanediol is crucial for controlling its reactivity and designing new applications. The rigid cyclohexane (B81311) ring and the bulky phenyl groups introduce unique stereoelectronic effects that warrant detailed investigation.

Key areas for future mechanistic studies include:

Oxidative Cleavage: The oxidative C-C bond cleavage of vicinal diols is a fundamental transformation used to produce valuable dicarboxylic acids. researchgate.net Future work should investigate the mechanism of this cleavage for 1,2-diphenyl-1,2-cyclohexanediol, focusing on how the phenyl groups influence the reaction rate and selectivity under various oxidative conditions.

Pinacol (B44631) Rearrangement: The acid-catalyzed rearrangement of vicinal diols (the pinacol rearrangement) is another classic transformation. For an unsymmetrical diol like 1,2-diphenyl-1,2-cyclohexanediol, this reaction can lead to different ketone products depending on which hydroxyl group is protonated and which group migrates. Mechanistic studies will aim to unravel the factors that control this selectivity.

Conformational Control: The conformational equilibrium of the cyclohexane ring (chair, boat, twist-boat) and the orientation of the four substituents are critical to the diol's reactivity. Inspired by studies on simpler dihalocyclohexanes, research will focus on understanding the conformational preferences of the cis and trans isomers of 1,2-diphenyl-1,2-cyclohexanediol and how these conformations influence reaction pathways. nih.gov

Hydrogen Bonding and Self-Association: The behavior of diols in solution is often governed by intra- and intermolecular hydrogen bonding. researchgate.net Future studies will explore how the phenyl groups affect the self-association of 1,2-diphenyl-1,2-cyclohexanediol isomers, which has implications for their use as organocatalysts or in materials science.

Expansion of Applications in Enantioselective Catalysis and Materials Science

The chiral, rigid structure of 1,2-diphenyl-1,2-cyclohexanediol makes it an attractive scaffold for applications in asymmetric synthesis and advanced materials.

Emerging applications are anticipated in the following areas:

Chiral Ligands and Organocatalysts: Chiral diols are foundational components of many successful ligands and catalysts for enantioselective reactions. chemrxiv.org Future research will involve the derivatization of the hydroxyl groups of enantiopure 1,2-diphenyl-1,2-cyclohexanediol to create novel phosphoramidite, diphosphine, or Brønsted acid catalysts. chemrxiv.orgnih.govmdpi.com These new catalysts could be applied to a range of asymmetric transformations, such as hydrogenations, cycloadditions, and conjugate additions.

Monomers for High-Performance Polymers: Vicinal diols are used as monomers in the production of polymers such as polyesters and epoxy resins. researchgate.netcymitquimica.com The incorporation of the rigid and bulky 1,2-diphenyl-1,2-cyclohexanediol unit into polymer chains could lead to materials with enhanced thermal stability, specific optical properties, and improved mechanical strength.

Chiral Resolving Agents: The well-defined three-dimensional structure of the enantiopure isomers makes them potential candidates for use as chiral resolving agents to separate racemic mixtures of other compounds through the formation of diastereomeric adducts.

Molecular Recognition and Supramolecular Chemistry: The specific geometry and hydrogen-bonding capabilities of the diol could be exploited in the design of host molecules for molecular recognition or as building blocks for constructing complex supramolecular assemblies.

Advanced Computational and Spectroscopic Techniques for Unraveling Molecular Behavior

To achieve the goals outlined in the previous sections, researchers will increasingly rely on a synergistic approach combining advanced computational modeling and sophisticated spectroscopic methods. These tools are essential for elucidating the complex structure-property relationships of 1,2-diphenyl-1,2-cyclohexanediol.

Future research will heavily employ the techniques detailed in the following table:

| Technique Category | Specific Method | Research Application | Relevant Findings on Related Compounds |

| Computational Chemistry | Density Functional Theory (DFT) | Predicting stable conformers, calculating reaction energy profiles, simulating vibrational spectra, and analyzing electronic structure. | DFT calculations have successfully identified the low-energy conformers of cis-1,2-cyclohexanediol (B155557) and rationalized the self-association behavior of its isomers. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Quantifying hyperconjugative effects and other stereoelectronic interactions that determine conformational preferences and reactivity. | NBO analysis has explained the preference for the diaxial conformation in trans-1,2-dihalocyclohexanes. nih.gov | |

| Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Studying intra- and intermolecular hydrogen bonding by analyzing the OH stretching region. researchgate.net | Peak-fitting analysis of the OH stretching region has been used to estimate the equilibrium constants of molecular association for cis and trans-1,2-cyclohexanediol (B13532). researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determining the detailed 3D structure and conformational equilibria in solution by analyzing coupling constants and chemical shifts. | The solvent dependence of NMR coupling constants has been used to determine the conformational equilibria of trans-1,2-dihalocyclohexanes. nih.gov | |

| Rotational Spectroscopy | Providing highly precise geometric information on the different conformers of the molecule in the gas phase. | Chirped pulse Fourier transform microwave spectroscopy has been used to identify and assign specific conformers of cis-1,2-cyclohexanediol. researchgate.net | |

| Vibrational Circular Dichroism (VCD) | Determining the absolute configuration of chiral isomers by comparing experimental and computationally predicted spectra. | VCD has been applied to study the OH stretching region of trans-1,2-cyclohexanediol. researchgate.net |

By integrating these advanced methods, researchers can build a comprehensive, molecule-level picture of 1,2-diphenyl-1,2-cyclohexanediol, which will accelerate the development of its synthesis and applications.

Q & A

Q. What are the primary synthetic routes for 1,2-cyclohexanediol, and how do reaction conditions influence cis/trans isomer ratios?

1,2-Cyclohexanediol can be synthesized via two main pathways:

- Cyclohexene oxide hydrolysis : Heating cyclohexene oxide (CHO) in water (5:1 H₂O:CHO ratio) at 120°C for 6 hours yields 100% trans-1,2-cyclohexanediol with 97.6% isolated yield . This method avoids catalysts and produces high-purity trans-isomers.

- Catalytic oxidation of cyclohexene : Using H₂O₂ and tungsten-based catalysts yields a mixture of cis and trans isomers. The ratio depends on reaction pH and catalyst choice (e.g., acidic conditions favor trans isomers) .

Methodological Tip : For isomer-specific synthesis, use hydrolysis in water for trans-dominant products or catalytic oxidation with pH control for mixed isomers.

Q. How can cis and trans isomers of 1,2-cyclohexanediol be separated and characterized?

Q. What computational methods are used to calculate molecular properties of 1,2-cyclohexanediol?

- Molecular weight : Calculate using atomic weights (C: 12.0107, H: 1.008, O: 15.9994). For C₆H₁₂O₂:

. - DFT studies : Optimize geometry with B3LYP/6-31G(d) to predict hydrogen-bonding patterns and reaction intermediates (e.g., α-hydroxy cyclohexanone in adipic acid synthesis) .

Advanced Research Questions

Q. How does the stereochemistry of 1,2-cyclohexanediol influence its catalytic conversion to adipic acid?

- Mechanistic pathway : Ru(IV)O(tpa) catalysts dehydrogenate 1,2-CHD to α-hydroxy cyclohexanone, which undergoes intramolecular Cannizzaro disproportionation to form 6-hydroxycaprolactone, a precursor to adipic acid .

- Challenges :

- cis-1,2-CHD forms stable hydrogen-bonded dimers, slowing dehydrogenation.

- trans-1,2-CHD reacts faster but risks esterification with adipic acid under acidic conditions .

Methodological Insight : Use polyoxometalate catalysts (e.g., H₄PMo₁₁VO₄₀) under neutral pH to suppress esterification and achieve >90% adipic acid selectivity .

Q. What role does hydrogen bonding play in the aggregation and reactivity of 1,2-cyclohexanediol?

- Homoconfigurational dimers : cis-1,2-CHD forms two intermolecular H-bonds, creating rigid dimers that reduce monomer distortion and stabilize intermediates .

- Reactivity impact : Strong H-bonding in cis isomers delays oxidation kinetics but enhances selectivity in esterification reactions. Trans isomers, with weaker H-bonding, favor rapid dehydrogenation .

Experimental Design : Use temperature-dependent FTIR to monitor H-bond strength and correlate it with reaction rates.

Q. How can 1,2-cyclohexanediol be functionalized via amination, and what are the key intermediates?

- Direct amination : React 1,2-CHD with NH₃ and Ru₃(CO)₁₂ at 150°C in tert-amyl alcohol. The pathway proceeds via 1-amino-2-hydroxycyclohexane to form 1,2-cyclohexanediamine .

- Side reactions : Aromatization to octahydrophenazine occurs if reaction time exceeds 24 hours. Control by limiting NH₃ concentration and using ligand-stabilized Ru catalysts .

Q. Why do cis/trans isomers of 1,2-cyclohexanediol exhibit differing solubility in polar solvents?

- Hydrogen-bonding network : cis-1,2-CHD forms intramolecular H-bonds, reducing polarity and solubility in water (104 mg/mL). trans-1,2-CHD lacks intramolecular H-bonds, increasing polarity and solubility (120 mg/mL) .

- Solvent selection : For trans isomer purification, use ethanol/water (70:30) recrystallization. For cis isomers, employ acetone due to lower polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.